molecular formula C12H16N2O3 B112445 H-D-Ala-phe-OH CAS No. 3061-95-8

H-D-Ala-phe-OH

Cat. No. B112445
CAS RN: 3061-95-8
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-UHFFFAOYSA-N
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Description

“H-D-Ala-Phe-OH” is a peptide compound . It contains a total of 33 atoms; 16 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of dipeptides like “this compound” often involves repeated amidation and deprotection steps . A study demonstrated the synthesis of a similar dipeptide, Fmoc-Ala-Phe-OH, using an automated continuous-flow liquid-phase peptide synthesizer . The method of mixed anhydrides was applied, where N-protected Phe and C-protected Ala react in the presence of Piv-Cl .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16N2O3 . The IR-spectrum of H-Phe-Ala-OH is characterized with an intensive band of ν NH at 3250 cm-1 . The obtained low-frequency shifting is a result of the participation of NH amide group in intermolecular interactions .


Chemical Reactions Analysis

The synthesis of “this compound” involves amidation reactions . The synthesis of Fmoc-Ala-Phe-OH from Fmoc-Ala-OH and H-Phe-OH was employed as a model reaction .


Physical And Chemical Properties Analysis

“this compound” is a solid, white to off-white in color . It is slightly soluble in DMSO and Methanol . The storage temperature is -15°C .

Scientific Research Applications

1. Coordination and Structural Analysis

The dipeptide alanylphenylalanine (H-Ala-Phe-OH) demonstrates significant coordination ability with Au(III), forming a complex with interesting structural properties. This complexation involves bidentate coordination via an O-atom of the COO− group and N-amide nitrogen, as explored in quantum chemical DFT and ab initio calculations, linear-dichroic IR spectroscopy, and X-ray diffraction analysis (Koleva et al., 2007).

2. Investigating Protein Unfolding Mechanisms

Studies on the hydroxyl radical (•OH) interaction with different conformations of amino acids like Gly and Ala can provide insights into protein unfolding, which is relevant in diseases like Alzheimer's. This research highlights how •OH can initiate unfolding in amino acid residues, potentially impacting proteins' structures and functions (Owen et al., 2012).

3. NMR Studies in Protein Research

Nuclear magnetic resonance (NMR) studies of peptides containing H-D-Ala-phe-OH offer valuable insights into protein structure and interactions. These studies help in understanding conformational aspects and interactions within proteins, crucial for drug design and understanding disease mechanisms (Margetson et al., 1980).

4. Substrate Analysis in Enzymatic Reactions

This compound and its derivatives serve as substrates in enzymatic reactions, aiding in the understanding of enzyme mechanisms and kinetics. This research can have applications in biochemistry and pharmaceuticals, contributing to enzyme assay development and drug discovery (Pozdnev et al., 1994).

5. Synthesis of Dipeptides for Food Industry Applications

The synthesis of dipeptides like Ala-Phe, which this compound is a part of, using green technologies has potential applications in the food industry as a substitute for additives like caffeine. This research combines biocatalysis and metal catalysis, emphasizing sustainable and efficient production methods (Ungaro et al., 2015).

6. Probing Radical Reactions in Environmental Studies

This compound and related peptides are used as probes to understand the kinetics and effects of hydroxyl radicals in environmental systems, including mineral-catalyzed reactions. This research is crucial in assessing environmental pollution and remediation strategies (Fisher et al., 2012).

Safety and Hazards

While specific safety and hazards data for “H-D-Ala-Phe-OH” is not available, general precautions for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Peptides like “H-D-Ala-Phe-OH” have tremendous potential for medical and pharmaceutical applications . They are potential drug candidates for pharmaceutical and biotech industries . The development of new methods for peptide synthesis, such as the automated continuous-flow liquid-phase peptide synthesizer, will contribute to enhancing efficiency in peptide production .

properties

IUPAC Name

2-(2-aminopropanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941963
Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3
Record name Alanylphenylalanine
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URL https://commonchemistry.cas.org/detail?cas_rn=1999-45-7
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Record name N-DL-Alanyl-DL-3-phenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339933
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Record name L-Phenylalanine, N-L-alanyl-
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Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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Record name N-DL-alanyl-DL-3-phenylalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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